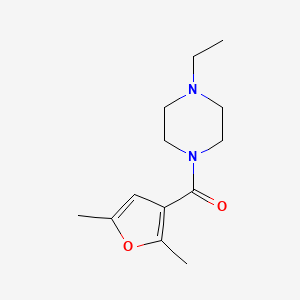
1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol
Übersicht
Beschreibung
1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol, also known as MPPN, is a chemical compound that has been extensively studied in the field of neuroscience. MPPN is a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including circadian rhythm, mood regulation, and memory formation. The potential applications of MPPN in neuroscience research have led to significant interest in its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol acts as a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is a G protein-coupled receptor that is involved in various physiological processes, including circadian rhythm, mood regulation, and memory formation. By blocking the activity of the 5-HT7 receptor, 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol modulates these processes and has potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects:
1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been shown to modulate various physiological processes, including circadian rhythm, mood regulation, and memory formation. In animal studies, 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been shown to increase wakefulness and reduce REM sleep, suggesting a potential role in the treatment of sleep disorders. Additionally, 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been shown to reduce anxiety-like behavior and improve cognitive function in animal models, making it a potential treatment for anxiety and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has several advantages as a tool for studying the 5-HT7 receptor and its role in various physiological processes. 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol is a selective antagonist of the 5-HT7 receptor, which allows for more precise modulation of this receptor compared to non-selective antagonists. Additionally, 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been shown to have a long half-life, which allows for sustained modulation of the 5-HT7 receptor. However, 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol also has limitations as a tool for studying the 5-HT7 receptor. 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has poor solubility in water, which can limit its use in certain experimental conditions. Additionally, 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol and its applications in neuroscience. One potential direction is the investigation of 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol as a treatment for various neurological disorders, including depression, anxiety, and cognitive impairment. Additionally, further research is needed to elucidate the role of the 5-HT7 receptor in various physiological processes and to determine the potential therapeutic applications of 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol in these processes. Finally, the development of more selective and potent 5-HT7 receptor antagonists may provide additional tools for studying the role of this receptor in neuroscience.
Synthesemethoden
The synthesis of 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol involves several chemical reactions, including the condensation of 2-naphthol with 3-chloro-1-propanol to form 3-(2-naphthyloxy)-1-propanol. This intermediate is then reacted with 4-methylpiperazine to form 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol. The synthesis of 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been optimized to increase the yield and purity of the final product, and various methods have been developed to produce 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol in large quantities.
Wissenschaftliche Forschungsanwendungen
1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been extensively studied in the field of neuroscience due to its selective antagonism of the 5-HT7 receptor. The 5-HT7 receptor is involved in various physiological processes, including circadian rhythm, mood regulation, and memory formation. 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been shown to modulate these processes, making it a potential tool for studying the role of the 5-HT7 receptor in these processes. Additionally, 1-(4-methyl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol has been investigated as a potential treatment for various neurological disorders, including depression, anxiety, and cognitive impairment.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18/h2-7,12,17,21H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVDTBJFULZDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191033 | |
| Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zerenex zxg000100 | |
CAS RN |
33768-87-5 | |
| Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33768-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)

![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)
![1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)

![5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4923922.png)

![2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4923943.png)
![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923967.png)
![2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923980.png)